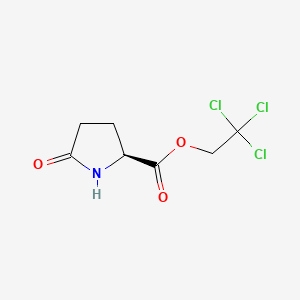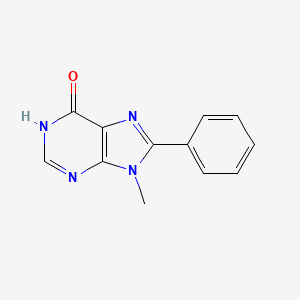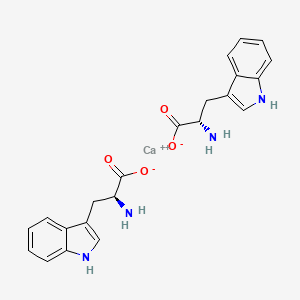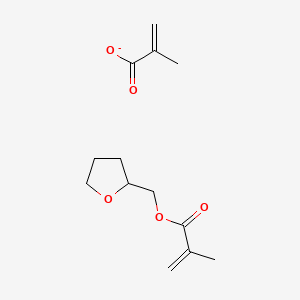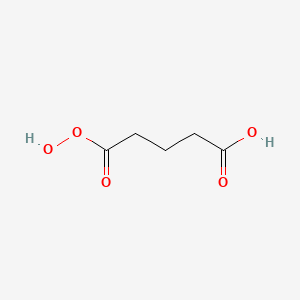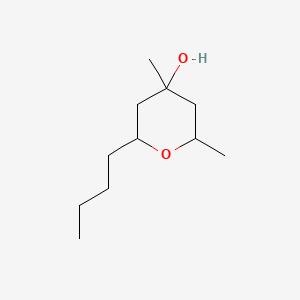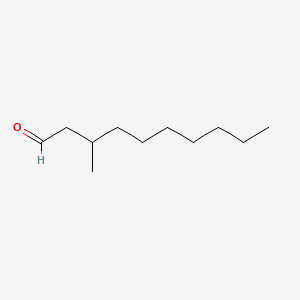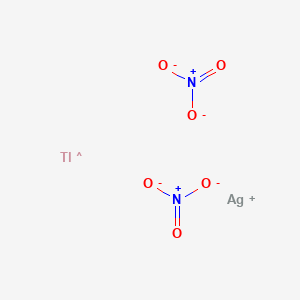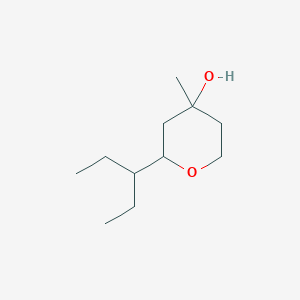
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is an organic compound with the molecular formula C11H22O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various industries, particularly in the field of fragrances and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- can be synthesized through the hydrogenation of 2,5-dihydropyran. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the compound is often produced by hydrogenating 2,5-dihydropyran in the presence of a suitable catalyst. The process is carried out in a hydrogenation reactor, where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and cosmetic industries due to its pleasant odor and stability .
Mechanism of Action
The mechanism by which 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. For example, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A similar compound with a different alkyl substituent.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another derivative with a different alkyl group
Uniqueness
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for use in fragrances and cosmetics, where stability and odor are crucial .
Properties
CAS No. |
1099648-69-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-methyl-2-pentan-3-yloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-9(5-2)10-8-11(3,12)6-7-13-10/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
SGDHXQQFXPKEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CC(CCO1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


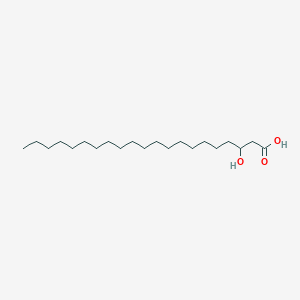
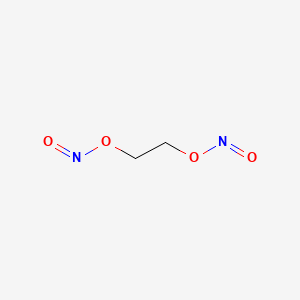
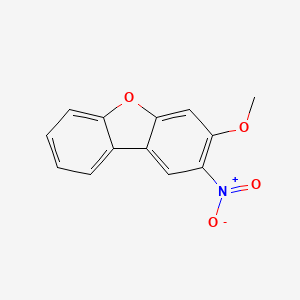
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
